H-P-硝基-D-苯丙氨酸甲酯盐酸盐

描述

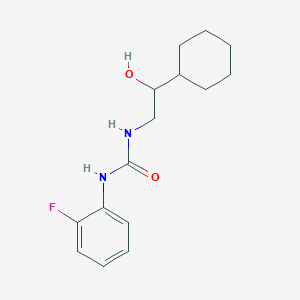

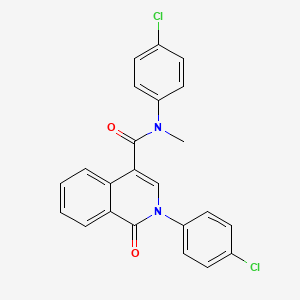

H-P-Nitro-D-Phe-OMe HCl, also known as 4-Nitro-D-phenylalanine methyl ester monohydrochloride, is a derivative of phenylalanine . It has a molecular formula of C10H13ClN2O4 and an average mass of 260.674 Da .

Synthesis Analysis

The synthesis of H-P-Nitro-D-Phe-OMe HCl can be achieved through various methods. One such method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another approach is the self-assembly of dipeptide hydrogels, which can be categorized based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .Molecular Structure Analysis

The molecular structure of H-P-Nitro-D-Phe-OMe HCl consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 260.056396 Da .Physical And Chemical Properties Analysis

H-P-Nitro-D-Phe-OMe HCl has a melting point of 210-214ºC . Its molecular weight is 260.67400, and it has a LogP value of 2.66310 .科学研究应用

Nanomedicine and Drug Delivery

“H-P-Nitro-D-phe-ome hcl” is a compound that can be utilized in the field of nanomedicine , particularly in the development of self-assembling peptides. These peptides can form nanostructures and hydrogels that are useful for drug delivery systems . The Phe-Phe motif, which is a part of this compound, is known for driving the self-assembly of short peptides into nanostructures that can be used to deliver drugs to specific sites in the body .

Biomaterials Development

The self-assembling properties of peptides containing the Phe-Phe motif also make them suitable for creating biomaterials . These materials can be used for various medical applications, including tissue engineering and regenerative medicine. The ability to form stable nanostructures means that they can provide a scaffold for cell growth and tissue formation .

Immune Cell Association

Modified dendrimers, which include phenylalanine as a component, have shown effective association with immune cells, such as T-cells . This property is significant for immunotherapy applications where delivering therapeutic agents directly to the immune cells is crucial. The compound “H-P-Nitro-D-phe-ome hcl” could potentially be used to modify dendrimers to enhance their association with T-cells .

Synthesis of UV Filters

Phenylalanine derivatives are being researched for their potential use as UV filters in sunscreen products. The compound could be functionalized onto silica-based nanoporous materials to create safe and effective UV filters. This application is particularly relevant in the cosmetics industry for the protection of skin against harmful UV radiation .

Therapeutic Paradigms

The unique physico-chemical properties of peptides that include the Phe-Phe motif, such as “H-P-Nitro-D-phe-ome hcl”, allow for innovative therapeutic paradigms. These compounds can be engineered to perform specific biological functions, such as targeting cancer cells or modulating immune responses, leading to new treatment strategies .

Diagnostic Applications

In addition to therapeutic uses, peptides with the Phe-Phe motif can be designed for diagnostic purposes . Their ability to self-assemble into nanostructures can be exploited to create contrast agents for imaging techniques like MRI, providing better disease identification and monitoring .

安全和危害

H-P-Nitro-D-Phe-OMe HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If ingested, the mouth should be washed out with copious amounts of water for at least 15 minutes .

属性

IUPAC Name |

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)